3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione is a complex organic compound characterized by the presence of trifluoromethyl groups, a methoxy group, and a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with a suitable cyclobutene derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups and cyclobutene ring play a crucial role in its binding affinity and reactivity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenylthiourea: Shares the trifluoromethyl groups and phenyl ring but differs in the presence of a thiourea group.
3,5-Bistrifluoromethylhydrocinnamic Acid: Contains similar trifluoromethyl groups but has a different core structure with a propanoic acid side chain.
(S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Features the trifluoromethyl groups and phenyl ring but includes a pyrrolidine moiety.
Uniqueness
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione is unique due to its combination of trifluoromethyl groups, a methoxy group, and a cyclobutene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H9F6NO3 |
---|---|
Molecular Weight |
353.22 g/mol |
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-methoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H9F6NO3/c1-24-12-9(10(22)11(12)23)21-5-6-2-7(13(15,16)17)4-8(3-6)14(18,19)20/h2-4,21H,5H2,1H3 |
InChI Key |
ITTNZBZSAKTCSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C1=O)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.